2-Fluoroisonicotinic acid

Catalog No.
S707664
CAS No.
402-65-3
M.F
C6H4FNO2
M. Wt
141.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroisonicotinic acid

CAS Number

402-65-3

Product Name

2-Fluoroisonicotinic acid

IUPAC Name

2-fluoropyridine-4-carboxylic acid

Molecular Formula

C6H4FNO2

Molecular Weight

141.1 g/mol

InChI

InChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)

InChI Key

JMPFWDWYGOWUFP-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(=O)O)F

Canonical SMILES

C1=CN=C(C=C1C(=O)O)F

Medicinal Chemistry and Drug Discovery

-FIA serves as a valuable building block for synthesizing various heterocyclic compounds, including potential drug candidates. Its unique combination of a fluorine atom and a pyridinecarboxylic acid group allows for the exploration of novel structures with specific biological activities. Studies have shown its potential in developing drugs targeting:

  • Neurodegenerative diseases: Research suggests that 2-FIA derivatives may possess neuroprotective properties and modulate neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [].
  • Cancer: Scientists are investigating the potential of 2-FIA based compounds to inhibit the growth and spread of cancer cells by targeting specific signaling pathways [].
  • Antimicrobial agents: 2-FIA derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as novel antibiotics and antifungals [].

Material Science and Catalysis

-FIA's unique structure makes it a valuable precursor for the synthesis of functional materials with diverse applications. For example:

  • Organic light-emitting diodes (OLEDs): 2-FIA derivatives can be used as building blocks for designing efficient and stable OLED materials, potentially leading to advancements in display technology [].
  • Metal-organic frameworks (MOFs): Researchers are exploring the use of 2-FIA in constructing MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis [].

Other Research Applications

-FIA also finds use in other scientific research areas, such as:

  • Radiopharmaceuticals: 2-FIA derivatives are being investigated for their potential use in developing radiotracers for medical imaging techniques like positron emission tomography (PET).
  • Agricultural chemistry: Studies are exploring the potential of 2-FIA derivatives as herbicides or fungicides due to their interaction with specific plant enzymes.

2-FIA is a pyridinecarboxylic acid, a molecule containing a pyridine ring (a six-membered aromatic ring with nitrogen) with a fluorine atom attached at the second position and a carboxylic acid group (COOH) attached at the fourth position []. It is a white crystalline solid at room temperature [].


Molecular Structure Analysis

The key feature of 2-FIA's structure is the combination of the electron-withdrawing fluorine atom and the carboxylic acid group. This combination can affect the molecule's reactivity and its ability to form bonds with other molecules.


Physical And Chemical Properties Analysis

Reported physical properties of 2-FIA include:

  • Melting point: 152-154 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO) []

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

402-65-3

Wikipedia

2-Fluoroisonicotinic acid

Dates

Modify: 2023-08-15

Explore Compound Types